Precursor Specificity for Conformationally Restricted Phenylalanine Analogue Synthesis
cis-2-Phenylcyclobutane-1-carboxylic acid is the designated precursor for the synthesis of cis-1-amino-2-phenylcyclobutanecarboxylic acid (cis-c4Phe) [1]. The trans-isomer (trans-2-Phenylcyclobutane-1-carboxylic acid) is the corresponding precursor for trans-c4Phe. This stereochemical specificity is crucial for obtaining the desired amino acid stereoisomer for peptide incorporation.
| Evidence Dimension | Stereochemical Outcome of Downstream Synthesis |
|---|---|
| Target Compound Data | cis-c4Phe |
| Comparator Or Baseline | trans-2-Phenylcyclobutane-1-carboxylic acid yields trans-c4Phe |
| Quantified Difference | Qualitative stereochemical difference leading to distinct diastereomers |
| Conditions | Synthetic route to c4Phe amino acids as described in Tetrahedron: Asymmetry (2005) |
Why This Matters
Ensures procurement of the correct stereoisomer for synthesizing the intended conformationally restricted phenylalanine analogue, critical for reproducible peptide structure-activity relationship studies.
- [1] Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2005). Synthesis of the four stereoisomers of cyclobutane analogues of phenylalanine in enantiomerically pure form. Tetrahedron: Asymmetry, 16(24), 4022–4033. https://doi.org/10.1016/j.tetasy.2005.11.008 View Source
